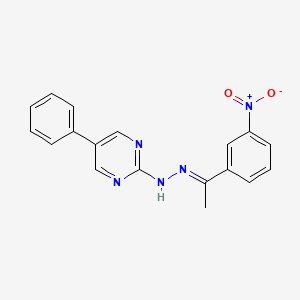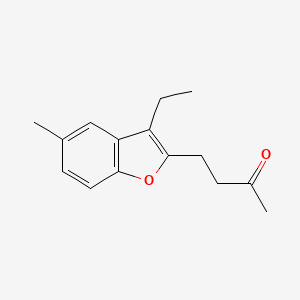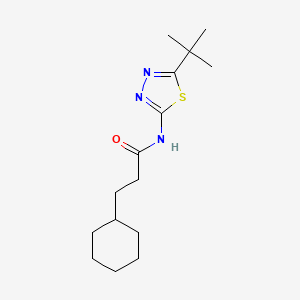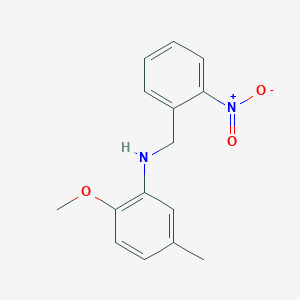
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone, also known as NPEH, is a chemical compound with potential applications in scientific research. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). NPEH has been synthesized using various methods and has been found to exhibit biochemical and physiological effects that make it useful in laboratory experiments.
作用機序
The mechanism of action of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and cancer progression. 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has antimicrobial activity against a range of bacterial and fungal strains. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone in laboratory experiments is its versatility. It can be synthesized using a variety of methods and has been found to exhibit a range of biochemical and physiological effects. However, one limitation of using 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone is its potential toxicity. While it has been found to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.
将来の方向性
There are several potential future directions for research involving 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone. One area of interest is the development of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone-based metal complexes for catalysis and material science applications. Another area of interest is the development of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to determine the safety and efficacy of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone in vivo, as well as its potential for use in combination with other drugs.
合成法
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone can be synthesized using a variety of methods, including the reaction of 3-nitroacetophenone with hydrazine hydrate and 5-phenyl-2-pyrimidinylcarboxaldehyde. The reaction is typically carried out in ethanol under reflux conditions, and the product is obtained as a yellow solid. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound.
科学的研究の応用
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development. 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
特性
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-13(15-8-5-9-17(10-15)23(24)25)21-22-18-19-11-16(12-20-18)14-6-3-2-4-7-14/h2-12H,1H3,(H,19,20,22)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIPHPPIPBMJLB-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=C(C=N1)C2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenylpyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)

![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)

![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)

![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)